molecular formula C9H7ClO3 B1312440 Methyl 2-(chlorocarbonyl)benzoate CAS No. 4397-55-1

Methyl 2-(chlorocarbonyl)benzoate

Cat. No.: B1312440
CAS No.: 4397-55-1
M. Wt: 198.6 g/mol
InChI Key: GNBWUEAMCSHHMO-UHFFFAOYSA-N
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Description

Methyl 2-(chlorocarbonyl)benzoate is an organic compound with the molecular formula C9H7ClO3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group and a chlorine atom is attached to the carbonyl carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(chlorocarbonyl)benzoate can be synthesized through the reaction of methyl 2-chlorobenzoate with phosgene. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where methyl 2-chlorobenzoate is reacted with phosgene under controlled conditions. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(chlorocarbonyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form 2-chlorobenzoic acid and methanol.

    Reduction: It can be reduced to form methyl 2-chlorobenzyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Hydrolysis: This reaction is usually performed in the presence of water and a base or acid catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Major Products Formed:

    Substitution Reactions: Depending on the nucleophile, products such as methyl 2-(aminocarbonyl)benzoate or methyl 2-(alkoxycarbonyl)benzoate are formed.

    Hydrolysis: 2-Chlorobenzoic acid and methanol.

    Reduction: Methyl 2-chlorobenzyl alcohol.

Scientific Research Applications

Methyl 2-(chlorocarbonyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: this compound is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of methyl 2-(chlorocarbonyl)benzoate involves its reactivity with nucleophiles. The chlorine atom attached to the carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations where the compound acts as an acylating agent.

Comparison with Similar Compounds

    Methyl 2-chlorobenzoate: This compound is similar in structure but lacks the carbonyl chloride group.

    Methyl 4-(chlorocarbonyl)benzoate: Similar in structure but with the chlorine atom attached to the para position of the benzene ring.

    Ethyl 2-(chlorocarbonyl)benzoate: Similar but with an ethyl group instead of a methyl group.

Uniqueness: Methyl 2-(chlorocarbonyl)benzoate is unique due to its specific reactivity and the position of the chlorine atom, which influences its chemical behavior and applications. Its ability to undergo various chemical reactions makes it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

methyl 2-carbonochloridoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBWUEAMCSHHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457229
Record name methyl 2-(chlorocarbonyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4397-55-1
Record name Benzoic acid, 2-(chlorocarbonyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4397-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-(chlorocarbonyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4397-55-1
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Synthesis routes and methods

Procedure details

Oxalyl chloride (0.86 ml, 9.8 mml) and two drops of DMF were added to a solution of 2-(methoxycarbonyl)benzoic acid (590 mg, 3.27 mmol) in dichloromethane (10 ml) and cooled to 0° C. and stirred at RT for 30 min. After 30 min, the solvent was removed to obtain methyl 2-(chloroformyl)benzoate (quantitative). A solution of this intermediate (401 mg, 2.03 mmol) in dichloromethane was added to a solution of intermediate 10 (540 mg, 2.03 mmol) and pyridine (0.19 ml, 2.43 mmol) in dichloromethane (5 ml) at 0° C. and stirred at RT for 30 min. Work-up (CH2Cl2/H2O) and purification gave methyl 2-(3-chloro-3′-ethoxy-5-fluorobiphenyl-4-ylcarbamoyl)benzoate (250 mg) as an off-white solid. Lithium borohydride (20 mg, 0.94 mmol) was added to a solution of this product (200 mg, 0.47 mmol) in THF (5 ml) at 0° C. and the mixture stirred at RT for 2 hrs. Work-up (EtOAc/aq. 10% NH4Cl then H2O) and purification afforded the title compound (30 mg) as a white solid. M.P.: 139.2-141.5° C. 1H-NMR (δ ppm, DMSO-d6, 400 MHz): 10.22 (s, 1H), 7.76 (s, 1H), 7.73-7.60 (m, 3H), 7.54 (t, J 6.7, 1H), 7.43-7.36 (m, 2H), 7.33-7.26 (m, 2H), 6.97 (dd, J 1.8, 8.1, 1H), 5.32 (t, J 5.6, 1H), 4.72 (d, J 5.6, 2H), 4.12 (q, J 7, 2H), 1.35 (t, J 7, 3H).
Quantity
0.86 mL
Type
reactant
Reaction Step One
Quantity
590 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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